

A Comparative Guide to Alternatives for Tris(hydroxymethyl)nitromethane in Organic Synthesis

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Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

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Tris(hydroxymethyl)nitromethane, a versatile building block in organic synthesis, has seen extensive use in the construction of complex molecular architectures due to its trifunctional nature. However, considerations of reactivity, stability, and synthetic efficiency have led researchers to explore alternative reagents. This guide provides an objective comparison of **Tris(hydroxymethyl)nitromethane** with viable alternatives, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications, particularly in carbon-carbon bond-forming reactions such as the Henry (nitroaldol) reaction and Michael addition.

Overview of Tris(hydroxymethyl)nitromethane and its Alternatives

Tris(hydroxymethyl)nitromethane serves as a compact source of a nitro-functionalized quaternary carbon, readily participating in various transformations. Its primary applications are in the synthesis of pharmaceuticals and agrochemicals.^[1] The alternatives discussed in this guide—nitroethane, 1-nitropropane, 2-nitroethanol, and 2-nitro-1,3-propanediol—offer a range of structural diversity and reactivity profiles.

Table 1: Physical and Chemical Properties of **Tris(hydroxymethyl)nitromethane** and Alternatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Key Features
Tris(hydroxymethyl yl)nitromethane	C ₄ H ₉ NO ₅	151.12	White crystalline solid	Trifunctional, source of a quaternary center
Nitroethane	C ₂ H ₅ NO ₂	75.07	Colorless liquid	Simple, readily available nitroalkane
1-Nitropropane	C ₃ H ₇ NO ₂	89.09	Colorless liquid	Higher homolog of nitroethane
2-Nitroethanol	C ₂ H ₅ NO ₃	91.07	Yellowish liquid	Contains a hydroxyl group, formaldehyde equivalent
2-Nitro-1,3-propanediol	C ₃ H ₇ NO ₄	121.09	Solid	Difunctional, structurally related to Tris(hydroxymethyl yl)nitromethane

Performance in Key Organic Reactions

The utility of these nitro compounds is prominently demonstrated in the Henry reaction and Michael addition, two fundamental C-C bond-forming reactions.

Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β -nitro alcohol.^[2] These products are valuable intermediates, readily converted to amino alcohols, nitroalkenes, and other functional groups.^[2]

Table 2: Performance Comparison in the Henry Reaction with Benzaldehyde

Nitroalkane	Catalyst/Base	Solvent	Time (h)	Yield (%)	Reference
Nitromethane	Solid Base (LDHs)	-	0.25	95	[3][4]
Nitromethane	Imidazole	Water	0.17	94	[5]
Nitromethane	Cu(II)-complex	THF	24	66.5-87.4	[6]
Nitroethane	Cu(I)-complex	THF	24	91	[7]
1-Nitropropane	Cu(I)-complex	THF	48	85	[7]

Note: Direct comparative data for **Tris(hydroxymethyl)nitromethane**, 2-nitroethanol, and 2-nitro-1,3-propanediol under identical conditions with benzaldehyde were not available in the reviewed literature. The data presented reflects the performance of various nitroalkanes under optimized conditions for each study.

Michael Addition

The Michael addition is the conjugate addition of a nucleophile, such as a nitronate anion, to an α,β -unsaturated carbonyl compound.[1] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and other complex structures.

Table 3: Performance Comparison in the Michael Addition to Methyl Vinyl Ketone

Nitroalkane	Base/Catalyst	Solvent	Yield (%)	Reference
Nitromethane	NaOH	Water/CH ₂ Cl ₂	60	[1]
Nitroethane	NaOH	Water/CH ₂ Cl ₂	63	[1]
1-Nitropropane	NaOH	Water/CH ₂ Cl ₂	57	[1]
Nitromethane	Alumina (Microwave)	-	90 (mono-adduct)	[8]

Note: Direct comparative data for **Tris(hydroxymethyl)nitromethane**, 2-nitroethanol, and 2-nitro-1,3-propanediol in the Michael addition with methyl vinyl ketone under identical conditions were not available in the reviewed literature. The data presented reflects the performance of simple nitroalkanes under the specified conditions.

Experimental Protocols

Synthesis of Alternatives

Protocol 1: Synthesis of 2-Nitro-1,3-propanediol

This procedure is adapted from the initial step in the synthesis of Bronopol (2-bromo-2-nitro-1,3-propanediol).

- In a controlled reaction vessel, condense nitromethane with formaldehyde.[\[9\]](#)
- This step is typically catalyzed by a base to form the intermediate 2-nitro-1,3-propanediol.[\[9\]](#)
- The reaction is usually carried out at a controlled pH and moderate temperatures (30-40°C).
[\[8\]](#)

Protocol 2: Synthesis of 2-Nitroethanol

This protocol is based on the Henry reaction of nitromethane and formaldehyde.[\[3\]](#)

- Combine nitromethane and formaldehyde in a suitable reaction vessel.
- Add a base catalyst to initiate the condensation reaction.
- Carefully control the reaction parameters, such as catalyst concentration, temperature, and molar ratio of reactants, to optimize the yield and purity of 2-nitroethanol.[\[3\]](#) Maintaining an excess of nitromethane can help suppress side reactions.[\[3\]](#)

Key Synthetic Applications

Protocol 3: General Procedure for the Henry Reaction

This is a general procedure that can be adapted for various nitroalkanes and aldehydes.

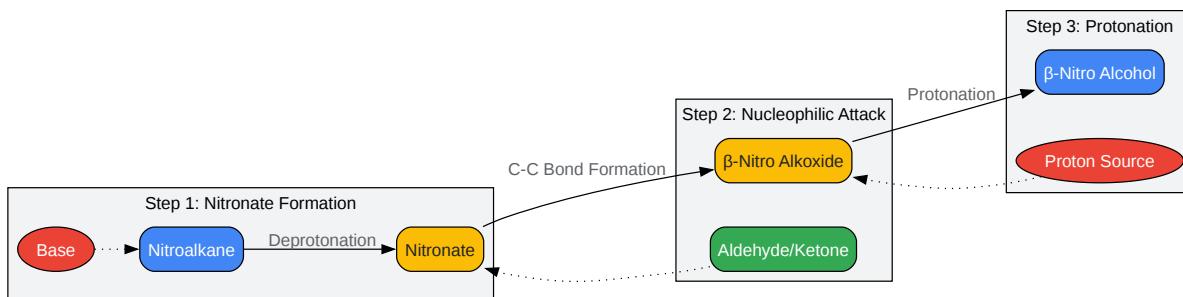
- Dissolve the nitroalkane and aldehyde in a suitable solvent (e.g., THF, ethanol).
- Add a base or catalyst (e.g., solid base, imidazole, or a metal complex) to the mixture.[3][5]
[6]
- Stir the reaction at the appropriate temperature for the specified time, monitoring the progress by TLC.
- Upon completion, quench the reaction and perform a standard aqueous workup.
- Purify the resulting β -nitro alcohol by chromatography.

Protocol 4: General Procedure for the Michael Addition

This is a general procedure for the Michael addition of nitroalkanes to α,β -unsaturated ketones.

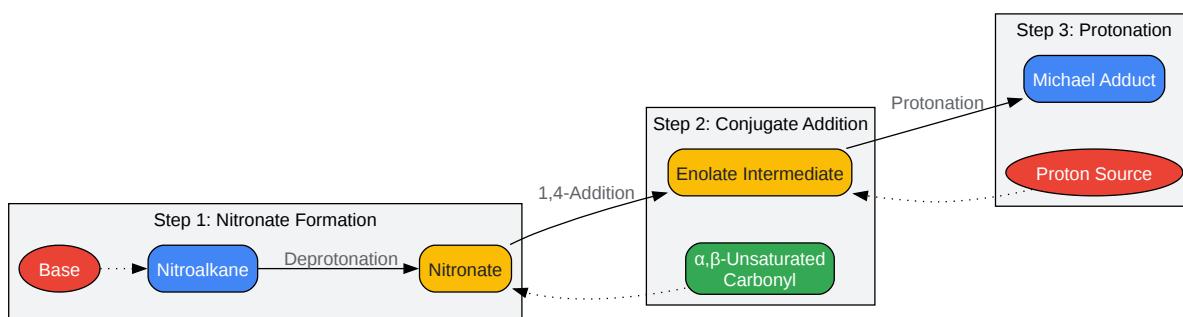
- Dissolve the nitroalkane and the α,β -unsaturated ketone in a suitable solvent system (e.g., water/dichloromethane).[1]
- Add a base (e.g., NaOH) to generate the nitronate anion.[1]
- Stir the reaction mixture vigorously to ensure good mixing between the phases.
- Monitor the reaction by TLC.
- After completion, separate the organic layer, wash with brine, dry over a drying agent, and concentrate under reduced pressure.
- Purify the product by chromatography.

Reaction Pathways and Workflows



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Caption: General mechanism of the Henry (Nitroaldol) Reaction.



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Caption: General mechanism of the Michael Addition with a nitroalkane.

Conclusion

While **Tris(hydroxymethyl)nitromethane** offers a unique trifunctional scaffold, simpler and more readily available nitroalkanes such as nitroethane and 1-nitropropane, as well as functionalized alternatives like 2-nitroethanol and 2-nitro-1,3-propanediol, present viable options for many synthetic applications. The choice of reagent will ultimately depend on the specific target molecule, desired reactivity, and reaction conditions. The data presented in this guide, though not from direct head-to-head comparisons in all cases, provides a valuable starting point for researchers in selecting the most appropriate nitro compound for their synthetic endeavors. Further direct comparative studies under standardized conditions would be beneficial for a more definitive assessment of the relative merits of these reagents.

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